N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-23(2,3)20-14-28-22(25-20)26-21(27)17-13-19(15-9-5-4-6-10-15)24-18-12-8-7-11-16(17)18/h4-14H,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEPYRDQKPTGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the quinoline core through a Friedländer synthesis, followed by the introduction of the thiazole ring via a cyclization reaction. The final step involves the coupling of the thiazole and quinoline moieties through an amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide has shown promise as an antimicrobial and anticancer agent:
- Antimicrobial Activity : Studies indicate that the compound exhibits activity against various bacterial strains, potentially due to its ability to disrupt cellular processes.
- Anticancer Properties : Research has demonstrated that derivatives of this compound can inhibit tubulin polymerization by binding to the colchicine site on tubulin. This action disrupts mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase . For instance, compounds similar to this one displayed IC50 values in the low micromolar range against cancer cell lines such as HeLa and A549.
Biological Studies
The compound is also utilized in biological studies to explore enzyme inhibition mechanisms:
- Enzyme Inhibition : The thiazole ring can interact with active sites of specific enzymes, inhibiting their activity. This characteristic makes it a candidate for further research in disease mechanisms and therapeutic applications.
Materials Science Applications
In materials science, this compound's unique structural features make it suitable for:
- Organic Semiconductors : Its electronic properties allow for potential applications in organic electronics.
- Light-emitting Diodes (LEDs) : The compound's photophysical properties may enable its use in developing efficient light-emitting devices.
Case Studies and Research Findings
Several studies have documented the biological evaluation and potential therapeutic applications of this compound:
Anticancer Activity Study
A notable study evaluated various derivatives against cancer cell lines and found significant cytotoxic effects attributed to their ability to interfere with tubulin dynamics. The study highlighted that compounds with similar structures could serve as leads for developing new anticancer therapies.
Enzyme Inhibition Research
Research focusing on enzyme inhibition revealed that compounds containing thiazole rings exhibit promising acetylcholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer’s .
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the thiazole ring, the carboxamide-linked aromatic system, and additional functional groups. Below is a comparative data table:
*Calculated based on analogous structures.
Structural and Electronic Effects
- Conjugation and Resonance: The quinoline-thiazole system in the target compound allows extensive π-conjugation, which may stabilize charge-transfer interactions in biological systems.
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. The following sections provide a detailed overview of its synthesis, biological mechanisms, and research findings.
The synthesis of this compound typically involves multiple synthetic steps. One common approach begins with the preparation of the thiazole ring through cyclization of thiourea derivatives with α-haloketones under acidic conditions. The quinoline core is synthesized via the Skraup synthesis method, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : This moiety is known to interact with various enzymes, potentially inhibiting their activity.
- Quinoline Core : It can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant for its anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines including SKOV-3 (ovarian cancer), HCT116 (colorectal cancer), A549 (lung cancer), and MDA-MB-468 (breast cancer).
These findings indicate that the compound exhibits potent cytotoxic activity, particularly against SKOV-3 and HCT116 cell lines.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties. Research indicates its effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still needed for comprehensive evaluation.
Case Studies
Several case studies have documented the biological activity of similar compounds within the quinoline and thiazole classes:
- Phenylthiazole Derivatives : A study synthesized a series of phenylthiazole derivatives and assessed their anticancer activity. While none surpassed doxorubicin's efficacy, some compounds showed significant cytotoxic effects against specific cancer cell lines .
- Benzamide Derivatives : Research on benzamide derivatives indicated that modifications could enhance anticancer properties, suggesting that structural variations in compounds similar to this compound may yield more potent agents .
Q & A
Q. What are the standard synthetic pathways for synthesizing N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Quinoline core formation : Alkylation or condensation reactions to construct the 2-phenylquinoline-4-carboxylic acid backbone.
- Thiazole coupling : Amidation of the quinoline-4-carboxylic acid with 4-tert-butyl-1,3-thiazol-2-amine. For example, describes analogous carboxamide syntheses using acid-chloride intermediates reacted with amines under nitrogen, followed by purification via column chromatography (e.g., Biotage Isolera system) .
- Purification : Techniques like silica gel chromatography and recrystallization ensure >95% purity, validated by HPLC and NMR .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- 1H/13C NMR : Assigns proton and carbon environments, confirming functional groups (e.g., tert-butyl at δ ~1.3 ppm in 1H NMR) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z = 407.2 for [M+H]+).
- HPLC : Assesses purity (>98% in and ) using reverse-phase columns .
- X-ray crystallography : Provides absolute stereochemical confirmation, as demonstrated in for related thiazole-carboxamides .
Q. What preliminary biological screening assays are used to evaluate this compound?
- Enzyme inhibition assays : For kinase or receptor targets (e.g., GSK-3β in ), using fluorescence polarization or radiometric methods .
- Cell viability assays : MTT or ATP-based assays to assess cytotoxicity (e.g., anti-tumor activity in ) .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Q. How is the solubility and stability of this compound characterized in vitro?
Q. What computational methods predict the compound’s physicochemical properties?
- Lipophilicity (LogP) : Calculated using software like MarvinSuite or ACD/Labs.
- ADMET profiling : Tools like SwissADME or QikProp predict bioavailability, blood-brain barrier penetration, and metabolic stability .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) during structural characterization be resolved?
- Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations.
- X-ray crystallography : Provides unambiguous confirmation, as in , where SHELXL refinement resolved conformational ambiguities .
- High-resolution MS (HRMS) : Differentiates isobaric interferences (e.g., isotopic patterns for Cl/Br vs. adducts) .
Q. What strategies optimize synthetic yield and scalability for this compound?
- Catalyst screening : Transition metals (e.g., CuI in ) or organocatalysts improve coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 1 hour in vs. traditional 24-hour reflux) .
- Continuous flow chemistry : Enhances reproducibility and scalability for multi-step syntheses .
Q. How do substituents on the thiazole ring (e.g., tert-butyl) influence bioactivity and binding kinetics?
- Steric effects : The tert-butyl group enhances hydrophobic interactions with target pockets, as seen in ’s SAR studies .
- Metabolic stability : Bulky substituents reduce oxidative metabolism (e.g., cytochrome P450 inhibition) .
- Binding kinetics : SPR/ITC reveals slower off-rates for tert-butyl derivatives, suggesting prolonged target engagement .
Q. What experimental designs address low in vivo bioavailability observed in preclinical studies?
- Prodrug derivatization : Introduce ester or phosphate groups to improve solubility (e.g., ’s alkylation strategies) .
- Nanoparticle encapsulation : Lipid-based carriers enhance plasma half-life (e.g., PEGylation in ) .
- PK/PD modeling : Integrate pharmacokinetic data to optimize dosing regimens .
Q. How are crystallographic data (e.g., SHELX-refined structures) used to rationalize structure-activity relationships?
- Hydrogen bonding networks : Identify key interactions (e.g., N–H⋯O in ) that correlate with bioactivity .
- Conformational analysis : Overlay crystal structures with docked poses to validate binding modes (e.g., GSK-3β in ) .
- Thermal displacement parameters (B-factors) : Highlight flexible regions for medicinal chemistry optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
